molecular formula C11H11BrN4O2S B2538366 5-Bromo-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]furan-2-carboxamide CAS No. 2415503-34-1

5-Bromo-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]furan-2-carboxamide

Cat. No.: B2538366
CAS No.: 2415503-34-1
M. Wt: 343.2
InChI Key: ZWYLICXDJPPRRU-UHFFFAOYSA-N
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Description

5-Bromo-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]furan-2-carboxamide is a synthetic organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]furan-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The thiadiazole and furan rings can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azide or thiocyanate derivatives, while oxidation and reduction can modify the functional groups on the heterocyclic rings.

Scientific Research Applications

5-Bromo-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]furan-2-carboxamide is unique due to the combination of its heterocyclic rings, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

5-bromo-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN4O2S/c1-6-14-15-11(19-6)16-4-7(5-16)13-10(17)8-2-3-9(12)18-8/h2-3,7H,4-5H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYLICXDJPPRRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2CC(C2)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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